7-methyl-12H-benzo[c]phenarsazinine
Description
7-Methyl-12H-benzo[c]phenarsazinine is a trivalent arsenic-containing heterocyclic compound characterized by a fused aromatic system incorporating a phenarsazinine core. Its structure consists of a benzo[c]phenarsazinyl scaffold with a methyl substituent at the 7-position and a 12H-hydrogen configuration (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) designates "phenarsazinine" as the preferred name for this class, replacing older terminology like "phenoarsazine" .
Synthesis methods for benzophenarsazine derivatives, including this compound, typically involve cyclization reactions of aromatic amines with arsenic trichloride or related reagents. These protocols are well-documented in foundational reports, such as those compiled on page 626 of the main volume cited in .
Properties
CAS No. |
13493-34-0 |
|---|---|
Molecular Formula |
C17H14AsN |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
7-methyl-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C17H14AsN/c1-18-14-8-4-5-9-16(14)19-17-13-7-3-2-6-12(13)10-11-15(17)18/h2-11,19H,1H3 |
InChI Key |
SMENUUPNBJMPGM-UHFFFAOYSA-N |
SMILES |
C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41 |
Canonical SMILES |
C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41 |
Synonyms |
7,12-Dihydro-7-methylbenzo[c]phenarsazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzophenarsazine Family
The closest analogues to 7-methyl-12H-benzo[c]phenarsazinine are dihydrobenzophenarsazines and positional isomers. Key examples include:
7,12-Dihydrobenzo[a]phenarsazine
- Structure : Features a benzo[a]-fused phenarsazinyl core with hydrogenation at the 7,12-positions.
- Synthesis : Prepared via analogous cyclization methods but differs in the orientation of the fused benzene ring (position "a" vs. "c") .
7,12-Dihydrobenzo[c]phenarsazine
- Structure : Shares the benzo[c] fusion with this compound but lacks the methyl substituent and retains two hydrogens at the 7,12-positions.
- Functional Differences : The absence of the methyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitution or coordination chemistry .
12H-Benzo[c]phenarsazinine Derivatives
Contrast with Non-Arsenic Heterocycles
While unrelated to arsenic chemistry, compounds such as 6-chloro-7-cyano-1,4,2-benzodithiazine () highlight the diversity of heterocyclic systems. These sulfur- and nitrogen-containing analogs differ fundamentally in electronic properties and biological activity due to the absence of arsenic’s metalloid character .
Research Findings and Limitations
- Synthetic Reproducibility : Methods for benzophenarsazines are robust but require precise control of reaction conditions to avoid byproducts (e.g., over-oxidation or incomplete cyclization) .
- Data Gaps: Experimental data on physical properties (e.g., melting points, solubility) or spectroscopic profiles (IR, NMR) for this compound are absent in the provided evidence.
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